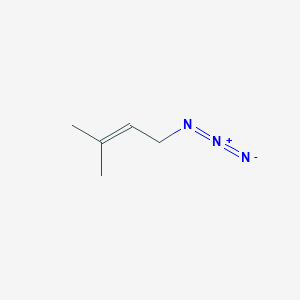

1-Azido-3-methylbut-2-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72422-42-5 |

|---|---|

Molecular Formula |

C5H9N3 |

Molecular Weight |

111.15 g/mol |

IUPAC Name |

1-azido-3-methylbut-2-ene |

InChI |

InChI=1S/C5H9N3/c1-5(2)3-4-7-8-6/h3H,4H2,1-2H3 |

InChI Key |

SRAKMWSMOACAAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCN=[N+]=[N-])C |

Origin of Product |

United States |

Isomerism and Intramolecular Rearrangements of 1 Azido 3 Methylbut 2 Ene

Stereochemical Considerations (E/Z Isomerism) and Predominance

For 1-azido-3-methylbut-2-ene, the presence of a double bond allows for the existence of geometric isomers, designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules. chemguide.co.uklibretexts.org In this molecule, the two substituents on one carbon of the double bond are methyl groups, while the other carbon is attached to a hydrogen atom and a -CH₂N₃ group.

Experimental studies have demonstrated that the equilibrium mixture of this compound shows a predominance of the (E)-isomer over the (Z)-isomer. rsc.org This preference is consistent across different conditions and is attributed to steric factors. In the (Z)-isomer, there is greater steric hindrance between the azidomethyl group and the adjacent methyl group, making it less stable than the (E)-isomer where these groups are on opposite sides of the double bond. rsc.org

| Isomer Name | Configuration | Relative Stability | Predominance |

|---|---|---|---|

| (E)-1-Azido-3-methylbut-2-ene | Higher priority groups on opposite sides of the double bond | More Stable | Predominant Isomer |

| (Z)-1-Azido-3-methylbut-2-ene | Higher priority groups on the same side of the double bond | Less Stable | Minor Isomer |

Reactivity and Mechanistic Investigations of 1 Azido 3 Methylbut 2 Ene

Thermal and Photochemical Transformations

1-Azido-3-methylbut-2-ene, as a vinyl azide (B81097), exhibits rich reactivity under thermal and photochemical conditions. These transformations are characterized by the facile loss of molecular nitrogen and the formation of highly reactive intermediates, which can then undergo a variety of subsequent reactions to form stable products.

The thermal decomposition of organic azides, including vinyl azides like this compound, is a well-established process initiated by the extrusion of molecular nitrogen (N₂). This loss of dinitrogen is a key step, leading to the formation of high-energy intermediates. The process can be influenced by temperature and the molecular structure of the azide. For instance, studies on various alkyl halides have shown that decomposition can proceed through different cyclic transition states, with six-membered transition states being a possibility for compounds like 1-chloro-3-methylbut-2-ene, an analogue of the subject compound. researchgate.net The thermal behavior and decomposition kinetics are often studied using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) to determine the stages of decomposition and the associated energetics. osti.govsemanticscholar.org

The extrusion of N₂ from the azide functional group is thermodynamically favorable and serves as the driving force for these reactions. nih.gov In the case of this compound, heating would lead to the cleavage of the N-N₂ bond, releasing a stable nitrogen molecule and a highly reactive C₅ species.

The extrusion of nitrogen from vinyl azides is not a simple event but leads to a cascade of reactive intermediates. nih.gov The specific intermediates formed are crucial as they dictate the final product distribution.

Nitrenes : The initial product formed upon nitrogen loss is often a highly reactive nitrene. rsc.orgnih.gov Photolysis or thermolysis of azides is a common method for generating nitrenes, which are electron-deficient species with a monovalent nitrogen atom. nsf.govrsc.orgnih.gov For this compound, this would result in the formation of (3-methylbut-2-en-1-yl)nitrene. These nitrenes are typically short-lived and rapidly rearrange or react with other molecules. nsf.gov

2H-Azirines : A primary pathway for the stabilization of the initially formed vinyl nitrene is through intramolecular cyclization to form a 2H-azirine. nih.govwikipedia.org Thermolysis of vinyl azides is one of the most common methods for synthesizing these strained, three-membered heterocyclic compounds. wikipedia.org The 2H-azirine derived from this compound would be 2,2-dimethyl-3-vinyl-2H-azirine. These strained imines are isolable but highly reactive, serving as versatile synthetic intermediates. wikipedia.orgskbu.ac.inresearchgate.net

Iminyl Radicals/Ions : In addition to the nitrene-azirine pathway, vinyl azides can serve as precursors to iminyl radicals. nih.gov The addition of an external radical to the double bond of a vinyl azide can trigger the elimination of N₂ to produce an iminyl radical. nih.govacs.org These nitrogen-centered radicals are valuable intermediates in organic synthesis for constructing nitrogen-containing molecules. mdpi.comnih.govamazonaws.com Under certain conditions, iminyl ions or related species can also be formed. nih.gov

The formation of these transient species represents a branching point in the reaction pathway, leading to a diverse array of potential products.

| Reactive Intermediate | Precursor | Formation Method | Key Characteristics |

| (3-methylbut-2-en-1-yl)nitrene | This compound | Thermolysis/Photolysis | Short-lived, electron-deficient, monovalent nitrogen rsc.orgnsf.gov |

| 2,2-Dimethyl-3-vinyl-2H-azirine | (3-methylbut-2-en-1-yl)nitrene | Intramolecular Cyclization | Strained three-membered ring, isolable but reactive wikipedia.orgskbu.ac.in |

| Iminyl Radical | This compound | Radical addition to double bond | Nitrogen-centered radical, useful in synthesis nih.govacs.org |

The mechanism of nitrogen extrusion from azides can follow different pathways, which impacts the nature of the intermediates and final products.

Multistep vs. Concerted Mechanisms : The decomposition can occur via a stepwise (multistep) mechanism, where a nitrene is formed as a distinct intermediate. rsc.org This is often the case in thermal reactions. Alternatively, a concerted mechanism may operate, where nitrogen loss and rearrangement to the final product (like an imine) occur simultaneously, bypassing a discrete nitrene intermediate. nih.gov Computational studies on model alkyl azides suggest that decomposition from the singlet excited state can lead to imines through a concerted mechanism or via a singlet alkylnitrene that does not cross over to the more stable triplet state. nih.gov

Singlet State Pathways : Photochemical decomposition often involves the initial formation of a singlet excited state of the azide. From this state, it can either decompose concertedly or form a singlet nitrene. nih.gov Theoretical calculations have shown that for some alkylnitrenes, a large energy gap exists between the singlet and triplet states, making the intersystem crossing inefficient. nih.gov This favors reactions proceeding entirely on the singlet potential energy surface, leading directly to stable, closed-shell products like imines or 2H-azirines.

The kinetics of these decomposition reactions are influenced by factors such as temperature, solvent, and the structure of the azide. harvard.edursc.org For example, the rate-limiting step in some thermal decompositions can change depending on the reaction conditions. harvard.edu

The controlled decomposition of this compound using light offers a powerful tool for synthesis.

Photolysis : UV irradiation of vinyl azides is a clean and efficient method for generating the corresponding 2H-azirines. wikipedia.org Photolysis of azirines themselves can then generate nitrile ylides, which are 1,3-dipoles that can be trapped by various dipolarophiles to create five-membered heterocycles like pyrrolines. wikipedia.org This two-step sequence, starting from the vinyl azide, provides a versatile route to complex nitrogen-containing rings.

Photooxidation : In the presence of oxygen and a photosensitizer, alkenes can undergo photooxidation. mdpi.com Olefins containing allylic hydrogens can react with singlet oxygen in an ene reaction to form allylic hydroperoxides. mdpi.com While specific studies on the photooxidation of this compound are not detailed, the presence of the double bond and allylic hydrogens suggests it could be susceptible to such reactions, potentially leading to oxygenated derivatives, although this would compete with the more facile photodecomposition of the azide group.

Cycloaddition Reactions

The azide group in this compound is a classic 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions.

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of modern organic synthesis and a prime example of a "click chemistry" reaction. wikipedia.orgwikipedia.orgwikipedia.org This reaction can be performed under thermal conditions or, more commonly, with catalysis.

Thermal Cycloaddition : When this compound is heated with an alkyne, a 1,2,3-triazole is formed. wikipedia.org The thermal process, however, often requires elevated temperatures and, with unsymmetrical alkynes, typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, which can be difficult to separate. researchgate.netorganic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A significant advancement was the development of the copper(I)-catalyzed version of this reaction. nih.gov The CuAAC reaction is highly efficient, proceeds under mild conditions (often at room temperature and in aqueous solvents), and, most importantly, is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer when a terminal alkyne is used. researchgate.netorganic-chemistry.org This reaction has become nearly synonymous with click chemistry due to its reliability, broad scope, and high yield. nih.govsigmaaldrich.comnih.gov The reaction of this compound with a terminal alkyne in the presence of a Cu(I) source would regioselectively produce a 1-(3-methylbut-2-en-1-yl)-4-substituted-1H-1,2,3-triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : An alternative catalytic system uses ruthenium, which provides complementary regioselectivity. The RuAAC reaction typically yields the 1,5-disubstituted triazole isomer. wikipedia.org Unlike the CuAAC, the ruthenium-catalyzed version can also accommodate internal alkynes. wikipedia.org

The Huisgen cycloaddition provides a highly reliable method for incorporating the 3-methylbut-2-enyl (prenyl) group into a stable triazole framework, a valuable strategy in medicinal chemistry and materials science. tcichemicals.com

| Cycloaddition Type | Catalyst | Key Features | Regioselectivity (with terminal alkyne) |

| Thermal Huisgen | None | High temperature required; mixture of isomers researchgate.netorganic-chemistry.org | 1,4- and 1,5-isomers wikipedia.org |

| CuAAC | Copper(I) | Mild conditions; high yield; "click" reaction wikipedia.orgnih.gov | Exclusively 1,4-isomer researchgate.net |

| RuAAC | Ruthenium | Works with terminal and internal alkynes wikipedia.org | Exclusively 1,5-isomer wikipedia.org |

Huisgen 1,3-Dipolar Cycloaddition with Alkynes

Thermal Huisgen Cycloaddition: Regioisomeric Mixtures

The thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a fundamental process for the synthesis of 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org However, this reaction, when carried out with unsymmetrical alkynes, often results in a mixture of 1,4- and 1,5-disubstituted regioisomers. wikipedia.orgorganic-chemistry.org The reaction proceeds via a concerted, pericyclic mechanism involving the participation of two π-electrons from the dipolarophile (alkyne) and four π-electrons from the 1,3-dipole (azide). organic-chemistry.org The formation of both regioisomers is a consequence of the comparable energy levels of the two possible HOMO-LUMO interactions between the reactants. organic-chemistry.org Due to the high activation energy barrier, these reactions typically necessitate elevated temperatures to proceed at a reasonable rate. wikipedia.orgorganic-chemistry.org

| Feature | Description |

| Reaction Type | 1,3-Dipolar Cycloaddition |

| Products | 1,4- and 1,5-disubstituted 1,2,3-triazoles |

| Regioselectivity | Low, often forms mixtures of regioisomers |

| Conditions | Elevated temperatures |

| Mechanism | Concerted, pericyclic |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Regioselectivity and Mechanism

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) represents a significant advancement over the thermal Huisgen cycloaddition, offering high regioselectivity. organic-chemistry.org This reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govrsc.org The mechanism of CuAAC is distinct from the thermal process and involves a stepwise pathway. nih.govrsc.org The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. wikipedia.org The azide then reacts with this intermediate, leading to a six-membered copper-containing ring, which subsequently undergoes reductive elimination to afford the triazole product and regenerate the copper(I) catalyst. wikipedia.org The coordination of the copper catalyst to the alkyne significantly lowers the activation energy, allowing the reaction to proceed under milder conditions, often at room temperature and in aqueous solutions. organic-chemistry.orgnih.govrsc.org

| Catalyst System | Regioselectivity | Product | Mechanism Highlights |

| Copper(I) | High | 1,4-disubstituted 1,2,3-triazole | Stepwise, involves copper-acetylide intermediate |

Ruthenium-Catalyzed and Silver-Catalyzed Variants

In addition to copper, other metals have been employed to catalyze the azide-alkyne cycloaddition, offering alternative regioselectivity.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Ruthenium catalysts, particularly Cp*RuCl complexes, selectively produce 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.orgnih.gov This regiochemical outcome is complementary to that of CuAAC. organic-chemistry.org The mechanism of RuAAC is proposed to involve the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. wikipedia.orgorganic-chemistry.orgnih.gov This is followed by reductive elimination to yield the triazole product. wikipedia.orgorganic-chemistry.org A key distinction from CuAAC is that RuAAC can also be utilized with internal alkynes to produce fully substituted triazoles. organic-chemistry.orgorganic-chemistry.org

Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC): Silver(I) salts, such as silver chloride, have also been shown to catalyze the cycloaddition of azides and terminal alkynes to afford 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govnih.gov The mechanism is thought to be similar to that of CuAAC, involving the formation of a silver-acetylide intermediate. wikipedia.org While silver salts alone may not be sufficient, ligated silver(I) sources have proven effective for promoting the AgAAC reaction. wikipedia.orgmdpi.com

| Catalyst | Regioselectivity | Product |

| Ruthenium(II) | High | 1,5-disubstituted 1,2,3-triazole |

| Silver(I) | High | 1,4-disubstituted 1,2,3-triazole |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the high ring strain of a cycloalkyne, such as a cyclooctyne (B158145) derivative. magtech.com.cn This strain significantly lowers the activation energy of the cycloaddition, allowing it to occur at physiological temperatures. nih.gov The reaction is highly efficient and selective, making it suitable for applications in living systems where the toxicity of metal catalysts is a concern. magtech.com.cn The kinetics of SPAAC can be tuned by modifying the structure of the cycloalkyne; for example, the introduction of electron-withdrawing groups can increase the reaction rate. nih.gov

[3+2] Cycloadditions with Other Dipolarophiles (e.g., Maleimides, Strained Alkenes)

Organic azides, including allylic azides like this compound, can undergo [3+2] cycloaddition reactions with a variety of dipolarophiles other than alkynes. Electron-deficient alkenes, such as maleimides, are suitable partners for these reactions. researchgate.net The reaction with alkenes leads to the formation of triazoline rings. researchgate.net Similar to the reaction with alkynes, the regioselectivity of the cycloaddition with alkenes can be influenced by electronic and steric factors. Strained alkenes can also participate in these cycloadditions, with the ring strain of the alkene enhancing its reactivity.

Intramolecular Cycloadditions of Azides

When an azide and a dipolarophile (such as an alkyne or alkene) are present within the same molecule, an intramolecular [3+2] cycloaddition can occur to form fused heterocyclic ring systems. rsc.orgresearchgate.net These reactions can be highly efficient and often proceed without the need for a metal catalyst, driven by the favorable entropy of the intramolecular process. rsc.orgresearchgate.net The strategic placement of the azide and alkyne moieties on a molecular scaffold allows for the synthesis of a variety of novel triazole-fused heterocycles. rsc.orgresearchgate.net

Radical Reactions

Allylic azides can participate in radical-mediated reactions. The azide group can be introduced into molecules through radical pathways, for instance, via the functionalization of internal alkenes. acs.org Furthermore, the azide radical (N3•) itself is a transient, open-shell species that can be generated from various precursors through processes like single-electron transfer or homolytic cleavage. rsc.org This radical can then engage in various transformations, including addition to unsaturated bonds and intermolecular hydrogen atom transfer. rsc.org Transition metal-catalyzed allylic functionalization reactions involving radicals provide an alternative strategy for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Mechanistic studies suggest that some reactions involving azides and dienes may proceed through an allylic radical intermediate. rsc.orgresearchgate.net

Generation and Reactivity of Azido (B1232118) Radicals

The azide moiety (–N₃) in this compound can serve as a precursor to the highly reactive azido radical (N₃•). The generation of this radical can be accomplished through several methods, including thermal or photochemical homolytic cleavage of the C–N bond. More contemporary methods involve single electron transfer (SET) processes, often facilitated by photoredox catalysis. For instance, excited-state photocatalysts are capable of reducing certain azide precursors, generating an azide radical that can then engage in further reactions. nih.gov

Once formed, the azido radical is a potent electrophilic species that readily adds across double bonds. In the context of this compound, if the radical is generated, it could theoretically add to an external alkene. This addition is regioselective, typically proceeding to form the most stable carbon-centered radical intermediate. nih.gov This subsequent carbon-centered radical can then be trapped or undergo further transformations, providing a pathway to complex difunctionalized molecules.

| Method of Generation | Description | Typical Conditions |

| Thermolysis | Heating the azide to induce homolytic cleavage of the C–N bond. | High temperatures, inert solvent. |

| Photolysis | Using UV light to excite and break the C–N bond. | UV irradiation (e.g., 254 nm), suitable solvent. |

| SET Reduction | Using a photocatalyst and a light source to generate the radical via a redox process. | Ru(bpy)₃²⁺* or similar photocatalyst, visible light, suitable azide precursor. nih.gov |

Radical Cyclizations for Ring System Formation

In a hypothetical scenario, a molecule containing the this compound framework appended to another unsaturated moiety could undergo a radical cyclization cascade. For example, generation of a carbon-centered radical elsewhere in the molecule could be followed by an intramolecular addition to the double bond of the prenyl group. Alternatively, an azido radical generated from the azide could initiate a cascade. Such processes, often initiated by radical initiators like AIBN in the presence of reagents like tributyltin hydride, can lead to the formation of complex polycyclic structures. princeton.eduresearchgate.net

| Cyclization Type | Ring Size | Favored/Disfavored | General Initiator/Mediator |

| 5-exo-trig | 5-membered | Favored | Bu₃SnH / AIBN princeton.edu |

| 6-exo-trig | 6-membered | Favored | Bu₃SnH / AIBN nih.gov |

| 6-endo-trig | 6-membered | Disfavored | Bu₃SnH / AIBN princeton.edu |

| 7-endo-trig | 7-membered | Conditions-dependent | DPPF / Heat nih.gov |

Nucleophilic and Electrophilic Transformations

Beyond radical pathways, this compound is highly susceptible to transformations involving ionic intermediates. The electron-rich double bond and the versatile azide group can interact with a variety of nucleophiles and electrophiles, particularly Lewis acids, to generate valuable synthetic intermediates.

Nucleophilic Addition Reactions

While the term Aza-Michael addition typically refers to the conjugate addition of an amine to an electron-deficient alkene, the reactivity of this compound with nucleophiles follows a different, yet related, pathway. nih.gov As an allylic azide, its most prominent reaction with nucleophiles is allylic substitution (Sₙ2 or Sₙ2'), where the azide group acts as a leaving group. nih.gov

A wide range of soft nucleophiles can displace the azide anion, often with the assistance of a transition metal catalyst. This reaction allows for the introduction of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds at the allylic position. nih.gov The regioselectivity of the attack (at the α or γ position) can often be controlled by the choice of catalyst and reaction conditions.

Lewis Acid Interactions and Nitrenium Ion Generation

Lewis acids can interact with the terminal nitrogen atom of the azide group in this compound. This coordination polarizes the azide and facilitates the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. This elimination can lead to the formation of a highly reactive, electron-deficient nitrenium ion intermediate. researchgate.netnih.gov

The generated allylic nitrenium ion is a potent electrophile. Due to the allylic system, the positive charge is delocalized, and the intermediate can be trapped by various nucleophiles present in the reaction mixture. This strategy has been employed in catalysis to activate substrates for transformations like transfer hydrogenation or ketone deoxygenation. nih.gov The interaction with a Lewis acid, such as FeCl₃ or Zn(OTf)₂, effectively transforms the otherwise nucleophilic azide into a precursor for an electrophilic nitrogen species. mdpi.com

| Lewis Acid | Proposed Intermediate | Potential Outcome |

| BF₃·OEt₂ | Coordinated Azide Complex | Generation of allylic nitrenium ion. researchgate.net |

| FeCl₃ | Coordinated Azide Complex | Catalytic azidation or substitution. mdpi.com |

| Zn(OTf)₂ | Coordinated Azide Complex | Catalytic azidation of β-ketoesters. mdpi.com |

C-H and C-N Bond Functionalization involving Azides

The functionalization of C-H bonds is a primary goal in modern organic synthesis. For this compound, the allylic C-H bonds of the two methyl groups are potential sites for selective functionalization. Palladium-catalyzed allylic C-H oxidation, for example, can install a temporary functional group that can later be displaced by various nucleophiles in an iridium-catalyzed substitution, allowing for the formation of new C-N, C-O, C-S, or C-C bonds with high enantioselectivity. nih.gov

The C-N bond of the azide itself is a hub for chemical transformations. The most prominent reactions involving the functionalization of the azide group include:

The Staudinger Reaction: Reaction with a phosphine (B1218219) (e.g., triphenylphosphine) reduces the azide to an aza-ylide, which can be hydrolyzed to a primary amine or used in aza-Wittig reactions.

Huisgen Cycloaddition ('Click' Chemistry): The azide undergoes a [3+2] cycloaddition with an alkyne to form a stable triazole ring. This reaction is exceptionally robust and is a cornerstone of bioconjugation and materials science.

Reduction: The azide can be readily reduced to the corresponding primary amine using various reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

These reactions functionalize the existing C-N bond, transforming the azide into other valuable nitrogen-containing functional groups.

Advanced Characterization and Computational Studies

Spectroscopic Methodologies for Mechanistic Elucidation

Spectroscopic techniques are indispensable tools for confirming the structure of 1-azido-3-methylbut-2-ene and investigating the mechanisms of its reactions. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed picture of its atomic and electronic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of organic molecules, including allylic azides like this compound. nih.gov It allows for the unambiguous determination of the connectivity of atoms within a molecule. In mechanistic studies, NMR is crucial for identifying products and intermediates, thereby helping to elucidate reaction pathways.

For this compound, both ¹H and ¹³C NMR spectroscopy provide key structural information. The chemical shifts in the ¹H NMR spectrum can confirm the presence of the vinyl and methyl protons, while the coupling patterns reveal their spatial relationships. Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom, including those of the double bond and the carbon atom attached to the azide (B81097) group.

A critical application of NMR in the study of allylic azides is the determination of regioisomer ratios. Allylic azides can undergo a hmdb.cahmdb.ca-sigmatropic rearrangement, known as the Winstein rearrangement, to form an isomeric azide. nih.gov NMR spectroscopy can be used to quantify the equilibrium ratio of these isomers in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| CH₂-N₃ | 3.5 - 4.0 |

| C=CH | 5.2 - 5.6 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C H₂-N₃ | 50 - 60 |

| C=C H | 120 - 130 |

| (C H₃)₂C | 135 - 145 |

| (C H₃)₂C | 20 - 25 |

Photoelectron spectroscopy (PES) is a technique that measures the ionization energies of molecules, providing direct insight into their electronic structure. researchgate.net By irradiating a sample with high-energy photons, electrons are ejected, and their kinetic energies are measured. This information can be used to determine the binding energies of electrons in different molecular orbitals. For organic azides, PES can be used to probe the electronic structure of the azide moiety and understand how it is influenced by the rest of the molecule. The technique can help in understanding the nature of the bonding within the azide group and its interaction with the adjacent π-system of the double bond in this compound.

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. The azide group has a very strong and characteristic antisymmetric stretching vibration that appears in a relatively uncongested region of the IR spectrum, typically between 2100 and 2160 cm⁻¹. This makes IR spectroscopy an excellent tool for confirming the presence of the azide group in this compound and for monitoring its transformation during chemical reactions. researchgate.net Changes in the position and intensity of this band can provide information about the electronic environment of the azide group and its participation in reactions.

Table 3: Characteristic Infrared Absorption Frequencies for Organic Azides

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric stretch (νas) | 2100 - 2160 | Strong |

| Symmetric stretch (νs) | 1200 - 1300 | Medium |

Computational Chemistry Approaches for Understanding Reactivity and Structure

Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into the structure, stability, and reactivity of molecules at the atomic level.

Density Functional Theory (DFT) has become a standard computational tool for investigating the mechanisms of organic reactions. mdpi.com Functionals such as B3LYP, in combination with appropriate basis sets like 6-31G(d) or larger, are commonly used to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. mdpi.comnih.gov For this compound, DFT calculations can be employed to study its conformational preferences, the barrier to the Winstein rearrangement, and its reactivity in cycloaddition reactions. The choice of the functional and basis set is crucial for obtaining accurate results and should be benchmarked against experimental data where possible.

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms and chemical bonds. amercrystalassn.org This approach allows for the characterization of the nature of chemical bonds, including covalent and non-covalent interactions. researchgate.netnih.gov In the context of this compound, QTAIM can be used to analyze the bonding within the azide group and its interaction with the adjacent double bond. By examining the properties of the bond critical points, such as the electron density and its Laplacian, one can gain a deeper understanding of the electronic structure and stability of the molecule. researchgate.netnih.gov

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Analysis

Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity, positing that the capacity for electron density to change along a reaction pathway governs the molecular reactivity. mdpi.com Unlike models that prioritize molecular orbital (MO) interactions, MEDT asserts that changes in the electron density distribution are the primary drivers of chemical reactions. mdpi.com This analysis is conducted by examining the quantum chemical topology of the electron localization function (ELF), which provides a quantitative characterization of the electron density distribution.

In the context of this compound, MEDT can be applied to analyze its participation in reactions such as intramolecular cycloadditions or rearrangements. For instance, the intramolecular [3+2] cycloaddition (IM32CA) reactions of azides are often classified based on their electron density profiles. researchgate.net Depending on the electronic nature of the reactants, these reactions can be categorized by the direction of global electron density transfer (GEDT). mdpi.comresearchgate.net An analysis of the GEDT at the transition state indicates the degree of polarity of the reaction. mdpi.com For allylic azides like prenyl azide, MEDT would be instrumental in understanding mechanisms such as the nih.govnih.gov-sigmatropic rearrangement by mapping the continuous changes in electron density as the azide group migrates across the allylic framework.

Electronic Structure Analysis (Frontier Molecular Orbitals - HOMO/LUMO, Charge Distribution, Orbital Interactions)

The electronic character of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com

For an allylic azide like this compound, the HOMO is typically associated with the π-system of the double bond and the p-orbitals of the azide group, while the LUMO is the corresponding π* antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comwikipedia.org

In cycloaddition reactions, the relative energies of the azide's frontier orbitals compared to the other reactant (the dipolarophile) determine the reaction's feasibility and regioselectivity. DFT calculations can provide detailed information on the energies of these orbitals and the distribution of electron density. Natural Bond Orbital (NBO) analysis further reveals charge distribution across the molecule, identifying electron-rich and electron-poor centers that are key to understanding reaction mechanisms like the Staudinger reaction or cycloadditions. ubc.canih.gov For the nih.govnih.gov-sigmatropic rearrangement of prenyl azide, orbital interaction analysis within the transition state would show the overlap between the orbitals of the breaking C-N bond and the forming C-N bond, which dictates the concerted nature of the reaction. rsc.org

| Parameter | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the molecule's ability to act as a nucleophile or electron donor. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the molecule's ability to act as an electrophile or electron acceptor. youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. wikipedia.org |

| Charge Distribution | Distribution of partial charges on atoms | Identifies nucleophilic and electrophilic sites within the molecule. |

| Orbital Interactions | Overlap between orbitals of reacting species | Governs the formation of new chemical bonds and determines reaction pathways. wikipedia.org |

Calculation of Energy Barriers and Thermodynamic Feasibility of Transformations

A study on the nih.govnih.gov-sigmatropic rearrangement of prenyl azides found that the primary azide is thermodynamically more stable than the tertiary isomer. rsc.org The calculated energy barriers rationalize the experimental observation that this equilibrium is established rapidly at room temperature. The thermodynamic preference for the primary isomer is consistent across different solvents and temperatures, highlighting the robustness of the computational model. rsc.org

Table: Calculated Thermodynamic and Kinetic Data for Prenyl Azide Isomerization rsc.org

| Transformation | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|---|

| 1 → 2 | 20.3 | 20.2 | 3.5 | 3.3 |

| 2 → 1 | 16.8 | 16.9 | -3.5 | -3.3 |

Calculations performed at the B3LYP/6-31+G(d,p) level of theory. ΔH‡ and ΔG‡ are the activation enthalpy and Gibbs free energy, respectively. ΔH and ΔG are the reaction enthalpy and Gibbs free energy.

Conformational Analysis and Energy Differences of Azide Isomers

Allylic azides can exist as a mixture of structural and stereoisomers. For this compound, this includes the primary (1-azido) and tertiary (3-azido) constitutional isomers, as well as (E) and (Z) geometric isomers for the primary azide. rsc.org

Computational conformational analysis, typically performed using DFT methods, is used to determine the relative stabilities of these isomers. chemrxiv.orgearthlinepublishers.com Theoretical studies on prenyl azides have shown that the primary (E)-isomer is the most stable form. rsc.org The predominance of the primary azide over the tertiary one is a common feature for allylic azides and is driven by thermodynamic stability. rsc.orgnih.gov The energy difference between the isomers dictates their equilibrium composition. For instance, the calculated Gibbs free energy difference of 3.3 kcal/mol between the primary and tertiary prenyl azides corresponds to an equilibrium mixture heavily favoring the primary isomer. rsc.org

| Isomer of Prenyl Azide | Relative Gibbs Free Energy (kcal/mol) | Predicted Equilibrium Population |

| (E)-1-azido-3-methylbut-2-ene | 0.00 | Dominant |

| (Z)-1-azido-3-methylbut-2-ene | 1.1 | Minor |

| 3-azido-3-methylbut-1-ene | 3.3 | Very Minor |

| Relative energies based on DFT calculations, indicating the higher stability of the (E)-primary azide. rsc.org |

Synthetic Applications and Derivatives of 1 Azido 3 Methylbut 2 Ene

Role as a Precursor to Nitrogen-Containing Heterocycles

The azide (B81097) functional group is a key synthon for the construction of nitrogen-containing heterocycles, which are ubiquitous scaffolds in pharmaceuticals, natural products, and materials science. rsc.orgencyclopedia.pubmdpi.com 1-Azido-3-methylbut-2-ene is particularly useful in this regard, participating in various cyclization and cycloaddition reactions to yield a wide array of heterocyclic systems. mdpi.comnih.gov

The most prominent reaction of this compound is its participation in [3+2] dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles. This transformation, a cornerstone of "click chemistry," is prized for its high efficiency, specificity, and mild reaction conditions. nih.gov The reaction can be performed under thermal conditions (Huisgen cycloaddition) or, more commonly, catalyzed by copper(I) species (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC), which provides excellent regioselectivity for the 1,4-disubstituted triazole isomer.

The prenyl group introduced by this compound is of significant interest in medicinal chemistry, and the resulting N-prenylated triazoles have been explored for various biological activities. researchgate.net The reaction is highly modular, allowing for the combination of diverse alkynes with the prenyl azide to rapidly generate libraries of novel compounds.

| Alkyne Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Phenylacetylene | CuSO₄, Sodium Ascorbate, tBuOH/H₂O | 1-(3-methylbut-2-en-1-yl)-4-phenyl-1H-1,2,3-triazole | researchgate.net |

| Propargyl alcohol | Cu(I) source | (1-(3-methylbut-2-en-1-yl)-1H-1,2,3-triazol-4-yl)methanol | mdpi.com |

| S-propargyl thiosalicylate | CuSO₄, Sodium Ascorbate, tBuOH/H₂O | S-((1-(3-methylbut-2-en-1-yl)-1H-1,2,3-triazol-4-yl)methyl) 2-mercaptobenzoate | researchgate.net |

| Terminal Alkyne-modified Biomolecule | Cu(I) or Ruthenium Catalyst | Prenylated Bioconjugate | nih.gov |

Beyond triazoles, this compound can be a precursor to other important five-membered heterocycles. While direct, single-step syntheses from prenyl azide are less common than for triazoles, its derivatives or reaction intermediates can be guided toward these scaffolds.

Pyrroles: Vinyl azides, which can be related structurally to allylic azides like the prenyl system, are known precursors to pyrroles. nih.gov For instance, the reaction of vinyl azides with aryl acetaldehydes, catalyzed by transition metals, can afford substituted pyrroles. nih.gov

Imidazoles: The synthesis of imidazoles can be achieved from azides through multicomponent reactions or by the transformation of azide-derived intermediates. rsc.org

Thiazoles and Oxazolidinones: The synthesis of these heterocycles often involves multi-step sequences where the azide is first transformed into an amine or another reactive intermediate. The resulting prenylamine (B1679080) can then participate in classical heterocyclic syntheses, such as reactions with α-haloketones for thiazoles. Intramolecular cycloaddition of azido-alkynes prepared from aziridines can lead to fused systems containing an oxazolidinone ring. academindex.com

The dual functionality within molecules derived from this compound allows for powerful intramolecular reactions to construct complex fused heterocyclic systems. By introducing an alkyne or other reactive group into a molecule already containing the prenyl azide moiety, an intramolecular azide-alkyne cycloaddition (IAAC) can be triggered. semanticscholar.orgrsc.org This strategy offers significant advantages, including high regioselectivity and often proceeding without the need for a metal catalyst due to entropic favorability. rsc.org

A notable example involves the use of prenyl (3-methylbut-2-en-1-yl) vinyl azides, which can be converted into 2H-azirines that subsequently undergo intramolecular cyclization to form fused N-heterocycles. nih.gov The stereochemical outcome of these reactions can be highly sensitive to the substituents on the nitrogen atom. nih.gov

| Precursor Type | Reaction Type | Resulting Fused System | Reference |

|---|---|---|---|

| Azido-alkynes on a common scaffold | Intramolecular [3+2] Cycloaddition | Triazolooxazines, Triazolopyrazines | rsc.org |

| Prenyl vinyl azides | Intramolecular Imino-Ene Reaction | Fused Aziridines/Polycyclic Systems | nih.gov |

| Azido-isocyanides | Intramolecular Cyclization | nih.govnih.govwikipedia.orgtriazolo[1,5-a]quinoxaline derivatives | nih.gov |

Installation of the Azido (B1232118) Group as a Versatile Synthetic Handle

The azido group (–N₃) of this compound is an exceptionally versatile synthetic handle. It is relatively stable to many common reaction conditions, yet it can be selectively transformed through a specific set of powerful reactions. researchgate.netresearchgate.net Its small size and unique electronic properties make it a valuable functional group in organic synthesis. mdpi.comnih.gov

The primary utility of the azide as a synthetic handle lies in its ability to participate in cycloaddition reactions, as detailed for triazole synthesis. rsc.org Furthermore, it serves as a masked amino group, which can be revealed at a later synthetic stage. This masking strategy is crucial when the presence of a free amine would interfere with other desired chemical transformations. The azide is also a key component in ligation chemistries used to connect different molecular fragments.

Transformations to Other Functional Groups (e.g., Amines, Carbenes)

The azido group in this compound can be readily converted into other important nitrogen-containing functional groups, significantly broadening its synthetic applications.

Amines: The most common transformation is the reduction of the azide to a primary amine. This can be achieved under mild conditions using various reagents, such as hydrogenolysis (H₂/Pd-C) or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis). nih.gov The reduction of this compound yields prenylamine, a valuable synthetic intermediate and a known bioactive molecule. researchgate.net

Carbenes/Nitrenes: Organic azides are well-established precursors to nitrenes, which are highly reactive nitrogen analogues of carbenes. wikipedia.orguqu.edu.sa Through thermolysis or photolysis, this compound can extrude a molecule of dinitrogen (N₂) to generate the corresponding prenyl nitrene intermediate. wikipedia.orguq.edu.au This electron-deficient species can then undergo a variety of characteristic reactions, including:

C-H Insertion: Insertion into carbon-hydrogen bonds to form new C-N bonds.

Cycloaddition: Addition to alkenes to form aziridines.

Rearrangement: Undergoing molecular rearrangements to form imines or other stable products.

Application in Bioorthogonal Chemistry and Chemical Ligation

The specific and reliable reactivity of the azide group has made it a central tool in bioorthogonal chemistry—a class of reactions that can occur in living systems without interfering with native biochemical processes. nih.govtum.deresearchgate.netspringernature.com this compound and its derivatives are valuable reagents in this field for labeling and modifying biomolecules. nih.gov

Click Chemistry for Bioconjugation: Isoprenoid azides, including analogues of prenyl azide, can be incorporated into peptides and proteins. acs.org These azide-modified biomolecules can then be selectively labeled with probes containing a terminal alkyne via the CuAAC or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the attachment of fluorophores, affinity tags, or drug molecules to specific biological targets. hiyka.comnih.gov

Staudinger Ligation: An alternative bioorthogonal reaction is the Staudinger ligation, which occurs between an azide and a specifically engineered triarylphosphine. nih.govnih.gov This reaction forms a stable amide bond and has been used to modify peptides containing prenylated azides. nih.govresearchgate.net The reaction proceeds under physiological conditions and offers a complementary approach to click chemistry for bioconjugation.

| Reaction | Reaction Partners | Key Feature | Application |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne, Cu(I) catalyst | High reaction rate and regioselectivity. | In vitro labeling, materials science. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., cyclooctyne) | Copper-free, suitable for living systems. nih.gov | Live-cell imaging, in vivo labeling. |

| Staudinger Ligation | Azide, Engineered Triarylphosphine | Forms a native amide bond. | Protein and peptide modification. nih.gov |

Future Directions in Research on 1 Azido 3 Methylbut 2 Ene

Development of Novel Catalytic Systems for Transformations

Future research will undoubtedly focus on the discovery and optimization of new catalytic systems to control the reactivity of 1-azido-3-methylbut-2-ene with greater precision. While thermal and photochemical methods have been employed, catalyst-driven transformations offer superior control over selectivity and can enable reactions under milder conditions.

A significant area of development will be in the realm of transition-metal catalysis. The exploration of catalysts based on metals such as ruthenium, rhodium, and copper could unlock novel reaction pathways. For instance, ruthenium-catalyzed reactions of aminoalkynes with sulfonyl azides have proven effective in the synthesis of cyclic amidines, suggesting the potential for similar ruthenium-based systems to mediate transformations of this compound. mdpi.com The development of chiral catalysts will be paramount for enantioselective syntheses, a crucial aspect for applications in medicinal chemistry.

Furthermore, the design of catalysts that can selectively activate either the azide (B81097) or the alkene moiety will be a key pursuit. This would allow for a more programmed and stepwise approach to the construction of complex molecules. The use of Lewis acids to mediate reactions of vinyl azides by activating them as nucleophilic enamine equivalents points towards a potential avenue for controlling the reactivity of the allylic azide system in this compound. nih.gov

| Catalyst System | Potential Transformation of this compound | Desired Outcome |

| Chiral Ruthenium Complexes | Asymmetric aziridination | Enantiomerically pure nitrogen-containing heterocycles |

| Gold-based Catalysts | Hydroamination/cyclization cascades | Synthesis of complex pyridines and other N-heterocycles mdpi.com |

| Lewis Acids | Controlled Schmidt-type rearrangements | Selective formation of nitrilium ion intermediates for further functionalization nih.gov |

Exploration of Uncharted Reactivity Pathways

Beyond its known rsc.orgrsc.org-sigmatropic rearrangement, this compound possesses a rich, yet largely unexplored, reactivity profile. Future investigations will aim to uncover and harness these novel chemical transformations.

One promising area is the exploration of radical-initiated reactions. The vinyl group in this compound could serve as a radical acceptor, leading to the formation of iminyl radicals. nih.gov These reactive intermediates could then participate in subsequent cyclization reactions to afford a variety of nitrogen-containing heterocyclic structures. The use of radical initiators, such as manganese(III) salts, could open up new synthetic routes starting from this versatile prenyl azide. nih.gov

Additionally, the participation of this compound in pericyclic reactions other than the rsc.orgrsc.org-sigmatropic rearrangement warrants investigation. Ene-type reactions, for example, could provide a means to form new carbon-carbon and carbon-nitrogen bonds in a single step. The development of conditions that favor these alternative pathways over the well-established rearrangement will be a significant challenge and a rewarding area of research.

Advanced Computational Modeling for Predictive Synthesis

The application of advanced computational modeling will be instrumental in accelerating the discovery and understanding of the reactivity of this compound. Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into reaction mechanisms, transition states, and the thermodynamic and kinetic factors that govern product formation. rsc.orgcuny.edu

Computational studies can be employed to:

Predict Reaction Outcomes: By modeling the energy profiles of various potential reaction pathways, researchers can predict the most likely products under different conditions, thus guiding experimental design and minimizing trial-and-error.

Rationalize Stereoselectivity: For reactions involving the formation of chiral centers, computational modeling can elucidate the origins of stereoselectivity, aiding in the design of more effective chiral catalysts and reagents.

Investigate Reactive Intermediates: The fleeting nature of many reactive intermediates, such as nitrenes or iminyl radicals, makes them difficult to study experimentally. Computational chemistry provides a powerful tool to investigate their electronic structure and reactivity. nih.gov

Molecular electron density theory (MEDT) is another computational approach that can describe reactivity based on changes in electron density, offering a powerful lens through which to understand and predict the diverse transformations of this compound. cuny.edu

Expanding the Scope of Applications in Complex Molecular Architectures

A primary driver for the future research of this compound is its potential as a key building block in the synthesis of complex, biologically active molecules. Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, and this prenyl azide offers a direct route to their construction. nih.govnih.gov

Future applications will likely focus on the synthesis of:

Alkaloids and Other Natural Products: The prenyl unit is a common motif in many natural products. The ability to introduce this group with a reactive azide handle opens up new strategies for the total synthesis of these complex molecules.

Novel Pharmaceutical Scaffolds: The diverse reactivity of this compound can be harnessed to create libraries of novel nitrogen-containing compounds for drug discovery. For example, its use in click chemistry reactions to form 1,2,3-triazoles, a privileged scaffold in medicinal chemistry, is an area ripe for exploration. nih.govnih.gov

Peptidomimetics and Bioconjugates: The azide group is well-suited for bioconjugation reactions, such as the Staudinger ligation. nih.govresearchgate.net This opens up possibilities for incorporating the prenyl group into peptides and other biomolecules to modulate their biological activity.

The continued development of synthetic methods utilizing this compound will undoubtedly lead to more efficient and elegant syntheses of a wide range of complex molecular architectures with significant potential in materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Azido-3-methylbut-2-ene, and how can reaction conditions be optimized?

- Methodology : Start with nucleophilic substitution of 3-methylbut-2-enol with an azide source (e.g., NaN₃ in polar aprotic solvents). Monitor reaction progress via TLC or GC-MS. Optimize variables (temperature, solvent polarity, stoichiometry) using Design of Experiments (DOE) principles to maximize yield .

- Safety Note : Azides are thermally unstable; conduct small-scale reactions with blast shields and remote monitoring due to explosion risks .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- IR Spectroscopy : Confirm the azide group (N₃) via asymmetric stretching at ~2100–2200 cm⁻¹.

- ¹H/¹³C NMR : Identify alkene protons (δ 4.8–5.5 ppm) and methyl groups (δ 1.6–1.8 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks.

Q. How should researchers safely handle and store this compound?

- Protocols :

- Store at –20°C in inert atmospheres (argon/nitrogen) to prevent decomposition.

- Avoid exposure to heat, light, or mechanical shock.

- Use explosion-proof equipment for large-scale reactions.

Advanced Research Questions

Q. How can kinetic vs. thermodynamic control influence the regioselectivity of reactions involving this compound?

- Experimental Design :

- Compare reaction outcomes under low-temperature (kinetic) vs. prolonged heating (thermodynamic) conditions.

- Use computational modeling (e.g., DFT or MD simulations) to predict transition states and intermediate stability.

Q. What computational approaches are suitable for studying the decomposition pathways of this compound?

- Methods :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and transition states for azide decomposition.

- Molecular Dynamics (MD) : Simulate decomposition under varying temperatures/pressures.

Q. How can contradictory literature data on the stability of this compound in polar solvents be resolved?

- Strategy :

- Replicate conflicting studies under controlled conditions (humidity, solvent purity, inert atmosphere).

- Use multivariate analysis to identify critical variables (e.g., trace metal contaminants).

Q. What role does this compound play in click chemistry, and how can reaction efficiency be improved?

- Optimization :

- Screen copper(I) catalysts (e.g., CuBr vs. CuI) and ligands (e.g., TBTA) for Huisgen cycloadditions.

- Use fluorescence quenching assays to monitor real-time reaction progress.

Q. How can surface adsorption properties of this compound be studied in indoor air chemistry contexts?

- Approach :

- Apply microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to analyze adsorption on silica or drywall surfaces.

- Quantify adsorption kinetics via quartz crystal microbalance (QCM) measurements.

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.